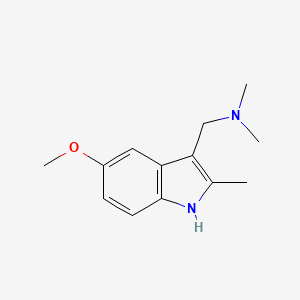

5-Methoxy-2-methylgramine

Description

5-Methoxy-2-methylgramine is a substituted gramine derivative, structurally characterized by a methoxy group at the 5-position and a methyl group at the 2-position of the indole ring.

Properties

IUPAC Name |

1-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-12(8-15(2)3)11-7-10(16-4)5-6-13(11)14-9/h5-7,14H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGMHNFUSKQQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Methoxy-2-methylgramine typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form an indole . Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and finally the conversion of the epoxide into an allylic alcohol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-Methoxy-2-methylgramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted indole derivatives .

Scientific Research Applications

5-Methoxy-2-methylgramine has several scientific research applications. In chemistry, it is used as a reactant in the preparation of indolylquinoxalines and alkylindoles . In biology, it has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase, an enzyme involved in the immune response . In medicine, it is used in the metabolic synthesis of arylacetic acid anti-inflammatory agents . Additionally, it has applications in the study of jellyfish polyps, where it is used to induce strobilation, a process important for the life cycle of jellyfish .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylgramine involves its interaction with specific molecular targets and pathways. As an indole derivative, it can interact with various enzymes and receptors in biological systems. For example, it inhibits the chlorinating activity of myeloperoxidase by binding to the enzyme and preventing its normal function . This interaction can modulate the immune response and has potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on methoxy- and methyl-substituted compounds, including gramine derivatives, tryptamines, and aniline analogs, to highlight structural, physicochemical, and functional differences.

Table 1: Structural and Physicochemical Properties

Structural Isomerism and Functional Implications

- 6-Methoxygramine vs. 5-Methoxy-2-methylgramine: The positional isomerism of the methoxy group (5- vs. 6-position) and the presence of a 2-methyl group in the latter may influence receptor binding affinity and metabolic stability. Gramine derivatives are known for interactions with serotonin receptors, where substituent positioning can alter selectivity .

- 5-Methoxy Tryptamine: Unlike gramine derivatives, this compound lacks the dimethylaminomethyl side chain but shares the 5-methoxyindole core.

Physicochemical and Stability Considerations

- 6-Methoxygramine requires stringent storage (<-20°C) to maintain stability, likely due to sensitivity to thermal degradation or oxidation. In contrast, 2-Methoxy-5-methylaniline is a low-melting solid with carcinogenic properties, emphasizing the role of the aniline backbone in toxicity .

- 5-Methoxy Tryptamine (HCl) has a higher molecular weight (226.7 vs. ~204 for gramine derivatives) due to the hydrochloride salt form, enhancing solubility for analytical applications .

Toxicity and Regulatory Status

- 2-Methoxy-5-methylaniline is classified as a Category 2 carcinogen (DFG 2004), highlighting risks associated with aromatic amines.

Research and Application Context

- Gramine Derivatives : Used in receptor-binding assays and as synthetic intermediates. The methyl and methoxy groups may enhance lipophilicity, affecting blood-brain barrier penetration .

- Tryptamine Analogs: Serve as tools for studying serotonin receptors and monoamine transporters. The absence of a methyl group in tryptamines compared to 5-Methoxy-2-methylgramine may reduce steric hindrance in target interactions .

- Aniline Derivatives : Primarily industrial intermediates; their toxicity profiles limit biomedical applications .

Biological Activity

5-Methoxy-2-methylgramine, an indole derivative, has garnered attention in scientific research due to its unique biological activities and potential applications in pharmacology and toxicology. This compound is structurally related to other psychoactive substances and exhibits a range of effects that warrant detailed exploration.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 1-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine |

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 6260-96-4 |

5-Methoxy-2-methylgramine is synthesized through various chemical reactions, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The compound undergoes several chemical transformations, including oxidation and reduction reactions, which are crucial for its biological activity.

The biological activity of 5-Methoxy-2-methylgramine is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Notably, it inhibits the chlorinating activity of myeloperoxidase by binding to the enzyme, thereby preventing its normal function. This mechanism suggests potential implications in inflammatory processes where myeloperoxidase plays a significant role.

Pharmacokinetics and Toxicology

Recent studies have evaluated the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of related compounds such as 5-methoxy-2-aminoindane (MEAI), which shares structural similarities with 5-Methoxy-2-methylgramine. MEAI has demonstrated a favorable safety profile in animal models, exhibiting low toxicity at certain dosages .

Key Findings from Toxicological Studies

- Acute Toxicity : In studies involving Sprague Dawley rats, MEAI was administered at doses of 10 mg/kg and 30 mg/kg without significant adverse effects, indicating a promising safety profile for further development .

- Pharmacokinetic Parameters : MEAI demonstrated extensive total clearance (2.8 L/h/kg) and a short plasma half-life (0.5-0.7 h), with low oral bioavailability (25%) at a dose of 10 mg/kg .

- Metabolite Analysis : Two metabolites were identified: N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI. The levels of these metabolites were significantly lower than that of the parent compound, suggesting that they contribute minimally to the pharmacological effects observed .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Toxicity Profile |

|---|---|---|

| 5-Methoxy-2-methylgramine | Inhibits myeloperoxidase activity | Limited data; requires further study |

| 5-Methoxy-2-aminoindane (MEAI) | Exhibits euphoric effects; reduces alcohol consumption | Low toxicity at specified doses |

| Gramine | Acts on serotonin receptors | Moderate toxicity reported |

Case Study: MEAI as a Binge Mitigating Agent

A study reported that MEAI could potentially reduce binge drinking behavior due to its euphoric effects resembling those of alcohol while simultaneously decreasing the desire for further alcohol consumption . This suggests that derivatives like 5-Methoxy-2-methylgramine may also hold promise in treating alcohol use disorders.

Implications for Future Research

The biological activities of 5-Methoxy-2-methylgramine highlight its potential in therapeutic applications, particularly in areas related to mood regulation and inflammation control. Continued research is essential to elucidate its full pharmacological profile and therapeutic viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.